molecular formula C11H14N2O3 B12833601 2-(Pyrrolidin-3-ylmethoxy)nicotinic acid

2-(Pyrrolidin-3-ylmethoxy)nicotinic acid

Cat. No.: B12833601
M. Wt: 222.24 g/mol
InChI Key: UZBUDCAUWIBSJW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylmethoxy)nicotinic acid is a compound that features a pyrrolidine ring attached to a nicotinic acid moiety through a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylmethoxy)nicotinic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the nicotinic acid moiety. One common method involves the reaction of nicotinic acid with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolidin-3-ylmethoxy)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the nicotinic acid moiety can modulate biological activity. The compound may act by inhibiting or activating specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.

    Nicotinic acid derivatives: Compounds with modifications to the nicotinic acid moiety.

Uniqueness

2-(Pyrrolidin-3-ylmethoxy)nicotinic acid is unique due to its combination of a pyrrolidine ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(pyrrolidin-3-ylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-4-13-10(9)16-7-8-3-5-12-6-8/h1-2,4,8,12H,3,5-7H2,(H,14,15)

InChI Key

UZBUDCAUWIBSJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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